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molecular formula C15H34O2Sn B030004 Tributyl[(methoxymethoxy)methyl]stannane CAS No. 100045-83-8

Tributyl[(methoxymethoxy)methyl]stannane

Cat. No. B030004
M. Wt: 365.1 g/mol
InChI Key: MHKKJWZUBFCJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05519040

Procedure details

n-BuLi (9.96 mmol, 6.2 mL, 1.6M) was added dropwise to a -78° C. solution of diisopropylamine (1.4 mL, 9.96 mmol) in dry THF (20 mL). The solution was stirred for 10 min. at 0° C., then tributyltinhydride (9.96 mmol, 2.68 mL) was added and the solution stirred for 15 min. The solution was cannulated into a 0° C. solution of paraformaldehyde (9.96 mmol, 0.3 g) and the solution stirred at rt for 3 hours. The reaction was quenched with NH4Cl and extracted with pentane (4x), dried (MgSO4), and concentrated. The crude material was dissolved in CH2Cl2 (40 mL), dimethylaniline (14.9 mmol, 1.9 mL) was added and the solution cooled to 0° C. Chloromethylmethylether (14.9 mmol, 1.13 mL) was added and the reaction stirred for 2 hours. The reaction was diluted with pentane and then washed with cold 0.5M HCl, water, saturated NaHCO3 and dried (Na2SO4). Flash chromatography (25% CH2Cl2 /hexane) affords 1.49 g (41%) of (methoxymethoxymethyl)tributyl tin.
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.68 mL
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Four
Quantity
1.13 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Li]CCCC.C(NC(C)C)(C)C.[CH2:13]([SnH:17]([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH3:16].[CH2:26]=[O:27].CN(C)C1C=CC=CC=1.Cl[CH2:38][O:39][CH3:40]>C1COCC1.CCCCC>[CH3:40][O:39][CH2:38][O:27][CH2:26][Sn:17]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:22][CH2:23][CH2:24][CH3:25]

Inputs

Step One
Name
Quantity
6.2 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.68 mL
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
1.9 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Five
Name
Quantity
1.13 mL
Type
reactant
Smiles
ClCOC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 10 min. at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
was cannulated into a 0° C.
STIRRING
Type
STIRRING
Details
the solution stirred at rt for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with pentane (4x)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in CH2Cl2 (40 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled to 0° C
STIRRING
Type
STIRRING
Details
the reaction stirred for 2 hours
Duration
2 h
WASH
Type
WASH
Details
washed with cold 0.5M HCl, water, saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COCOC[Sn](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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